

Development of IPI-493 Discontinued Due to Unfavorable Pharmacokinetics and Safety Profile

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Compound of Interest

Compound Name: Ipi-493

Cat. No.: B1672101

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Cambridge, MA - The clinical development of **IPI-493**, an investigational oral inhibitor of Heat Shock Protein 90 (Hsp90), has been discontinued. The decision was based on findings from Phase 1 clinical trials that revealed a lack of dose-proportional drug exposure, coupled with significant safety and tolerability concerns, including dose-limiting toxicities (DLTs) and one patient death.

IPI-493 was being investigated in patients with advanced solid and hematologic malignancies. However, the Phase 1 studies showed that increasing the dose of **IPI-493** did not result in a corresponding increase in the drug's concentration in the bloodstream, a critical factor for therapeutic efficacy.[1] This unfavorable pharmacokinetic profile, along with a challenging safety profile, led to the termination of its development.[1][2] Infinity Pharmaceuticals, the drug's developer, shifted its focus to another Hsp90 inhibitor, retaspimycin HCl (IPI-504), which demonstrated a superior drug exposure profile.[2]

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of **IPI-493** development?

A1: The development of **IPI-493** was halted primarily due to an unfavorable pharmacokinetic profile observed in Phase 1 clinical trials.[1] Specifically, researchers found a "lack of increased exposure with increasing doses," meaning that administering higher doses of the drug did not

lead to a proportional rise in its concentration in the body.[1] This non-linear pharmacokinetic behavior would make it difficult to establish a safe and effective therapeutic window.

Q2: Were there any safety concerns with **IPI-493**?

A2: Yes, significant safety and tolerability issues were identified during the Phase 1 trials.[1] Dose-limiting toxicities (DLTs) were observed, predominantly elevations in liver enzymes, including aspartate aminotransferase (AST), alanine aminotransferase (ALT), and alkaline phosphatase (ALP).[1] Furthermore, a fatal DLT of metabolic acidosis and acute renal failure occurred in one patient.[1] Preclinical studies in mice had also indicated dose-dependent liver damage.[3][4]

Q3: What were the most common side effects observed in the **IPI-493** clinical trial?

A3: The most frequently reported treatment-related adverse events in the Phase 1 studies included fatigue (35%), diarrhea (30%), elevated AST (28%), elevated ALP (25%), and nausea (21%).[1]

Troubleshooting Guide for Experimental Data Interpretation

Issue: Replicating preclinical efficacy in clinical settings.

Guidance: While **IPI-493** showed promising anti-tumor activity in preclinical models, such as human gastrointestinal stromal tumor (GIST) xenografts, this did not translate into a viable clinical candidate.[3][4] It is crucial for researchers to consider not only the efficacy in animal models but also the full pharmacokinetic and safety profile when evaluating a drug's potential. The discontinuation of **IPI-493** highlights that a lack of dose-proportional exposure and unforeseen toxicities in humans can override promising preclinical efficacy.

Issue: Unexpected toxicities in early-phase trials.

Guidance: The emergence of significant toxicities, such as the hepatotoxicity and the fatal adverse event seen with **IPI-493**, underscores the importance of careful dose-escalation and safety monitoring in Phase 1 trials.[1] The observation of dose-dependent liver damage in

preclinical animal models can be an important predictive factor for potential human toxicity and should be a key consideration in the design of first-in-human studies.[\[3\]](#)[\[4\]](#)

Quantitative Data Summary

Parameter	Finding	Source
Reason for Discontinuation	Lack of increased drug exposure with increasing doses.	[1]
Phase of Development	Phase 1 Clinical Trials	[1]
Patient Population	Advanced solid and hematologic malignancies	[1]
Dose-Limiting Toxicities (DLTs)	Primarily elevations in AST, ALT, and ALP. One fatal DLT of metabolic acidosis and acute renal failure.	[1]
Common Adverse Events	Fatigue (35%), Diarrhea (30%), Elevated AST (28%), Elevated ALP (25%), Nausea (21%)	[1]
Preclinical Toxicity Signal	Dose-dependent liver damage in mice.	[3] [4]

Experimental Protocols

Phase 1 Clinical Trial Design for **IPI-493**

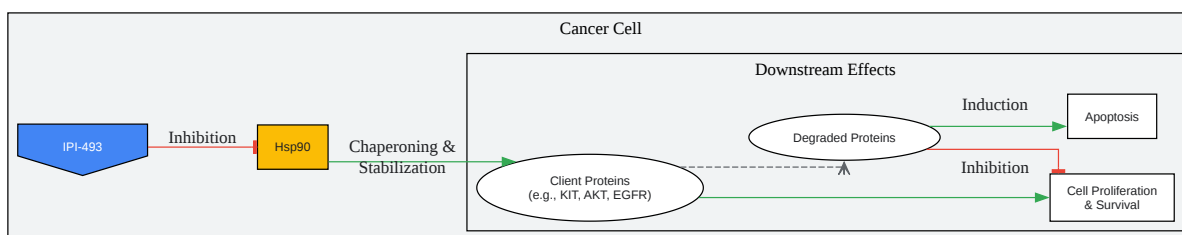
Two Phase 1 studies were conducted to evaluate the safety, tolerability, pharmacokinetics, and clinical activity of **IPI-493** in patients with advanced cancers. The trials employed a standard 3+3 sequential dose-escalation design. Patients received oral **IPI-493** in 21-day cycles across three different dosing schedules:

- Three times weekly (TIW): Administered for two weeks, followed by a one-week rest period.

- Twice weekly (BIW): Administered for two weeks, followed by a one-week rest period.
- Once weekly (QW): Administered continuously.

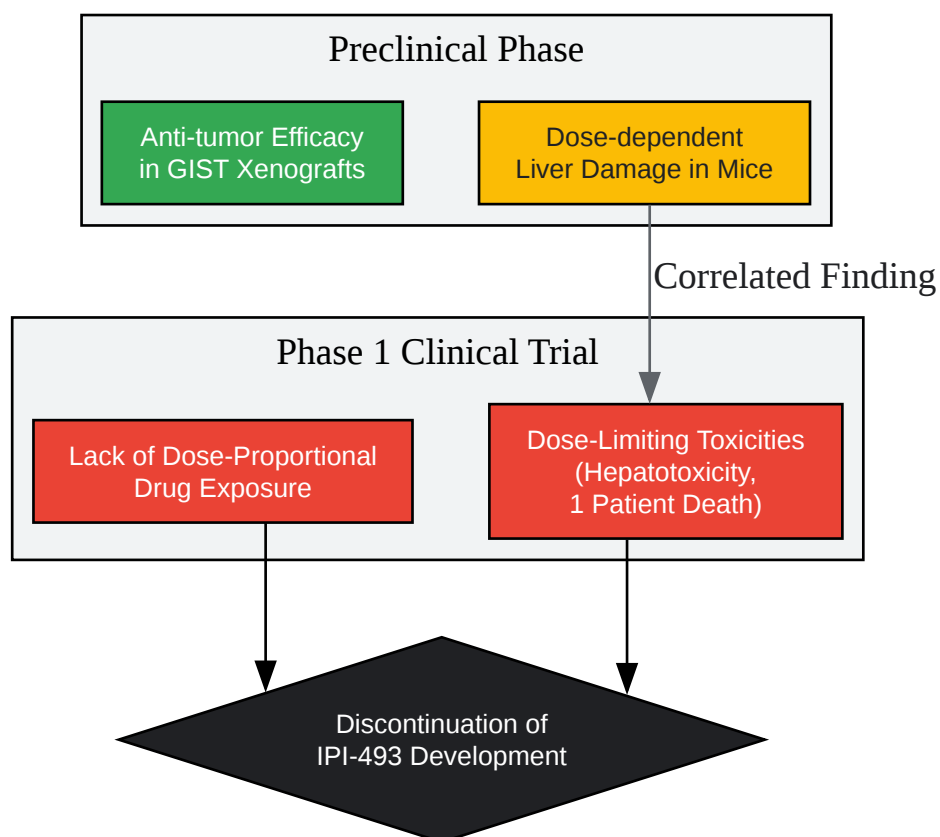
Pharmacokinetic and pharmacodynamic samples were collected in the first cycle. Tumor assessments via CT scans were performed at baseline and after every two cycles.[1]

Visualizations



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Caption: Mechanism of action of **IPI-493** as an Hsp90 inhibitor.



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Caption: Rationale for the discontinuation of **IPI-493** development.

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